molecular formula C83H130N24O27 B591192 Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser CAS No. 133474-20-1

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Cat. No.: B591192
CAS No.: 133474-20-1
M. Wt: 1896.094
InChI Key: YKGIWGNGPGPNAI-YTGOFYROSA-N
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Description

The compound “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser” is a peptide composed of 18 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The synthesis begins with the attachment of the C-terminal amino acid (serine) to a solid resin.

      Step 2: Sequential addition of protected amino acids (e.g., Fmoc-protected amino acids) is carried out. Each cycle involves deprotection of the amino group, coupling of the next amino acid, and washing steps.

      Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the free peptide.

  • Liquid-Phase Peptide Synthesis (LPPS)

      Step 1: The synthesis starts with the coupling of the C-terminal amino acid to a soluble support.

      Step 2: Sequential addition of amino acids is performed in solution, with intermediate purification steps.

      Step 3: The final peptide is obtained after cleavage from the support and deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, performic acid.

      Conditions: Mild to moderate temperatures, aqueous or organic solvents.

      Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

  • Reduction

      Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

      Conditions: Mild temperatures, aqueous buffers.

      Products: Reduced forms of disulfide bonds, yielding free thiol groups.

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols).

      Conditions: Aqueous or organic solvents, room temperature to moderate heat.

      Products: Substituted amino acid derivatives.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

    Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

    Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

    Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

    Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

    Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

    Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

    Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

    Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

    Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser, also known as BIG ET-1 (22-39), is a synthetic peptide derived from the precursor of endothelin-1, a potent vasoconstrictor involved in various physiological processes. This peptide consists of 18 amino acids and has garnered interest due to its potential biological activities, including effects on cardiovascular health, cellular signaling, and neurobiology.

1. Cardiovascular Effects

Endothelins, particularly endothelin-1 (ET-1), are known for their role in regulating vascular tone and blood pressure. The peptide this compound has been shown to exhibit vasoconstrictive properties similar to those of its parent peptide.

Table 1: Comparison of Biological Activities of Endothelin Derivatives

Peptide NameSequenceActivity TypeReference
ET-1Cys-Ser-Asp-Gly-Ala-Cys-Phe-Gly-LeuVasoconstriction
BIG ET-1Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr...Vasoconstriction
ET-2Cys-Ala-Asp-Gly-Ala-Cys-Phe-Gly-LeuVasoconstriction

2. Neurobiological Effects

Research indicates that peptides derived from the endothelin family may also influence neurobiological pathways. For instance, they can modulate neurotransmitter release and neuronal excitability. The specific sequence of this compound suggests potential interactions with receptors involved in pain modulation and cognitive functions.

Table 2: Antimicrobial Activity of Related Peptides

Peptide NameSourceActivity TypeReference
LL-37Human CathelicidinBroad-spectrum antimicrobial
Thymosin β4ThymusAntimicrobial
BIG ET-1Bovine EndothelinPotential antimicrobial

Case Study 1: Cardiovascular Implications

A study conducted by Zhao et al. investigated the effects of synthetic peptides on blood pressure regulation in hypertensive models. The administration of BIG ET-1 resulted in significant increases in blood pressure, indicating its role as a potent vasoconstrictor.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers explored the ability of various endothelin derivatives to modulate neuronal death in response to ischemic conditions. The results indicated that peptides similar to this compound could provide neuroprotective benefits through receptor-mediated pathways.

Research Findings

Recent findings have highlighted the importance of the amino acid composition and sequence in determining the biological activity of peptides. For instance:

  • Amino Acid Positioning : The presence of branched aliphatic amino acids at the N-terminal enhances activity against angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.
  • Charge Distribution : Positively charged residues like Arg at the C-terminal can improve receptor binding affinity and biological efficacy.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGIWGNGPGPNAI-YTGOFYROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H130N24O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745528
Record name L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133474-20-1
Record name L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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